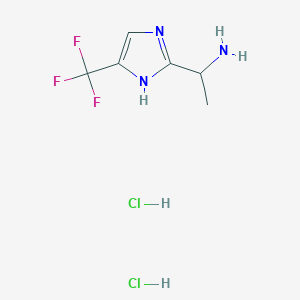![molecular formula C15H20N2O2 B2671109 Tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate CAS No. 668492-18-0](/img/structure/B2671109.png)
Tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-amino-11-azatricyclo[6210,2,7]undeca-2(7),3,5-triene-11-carboxylate is a complex organic compound with a unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, introduction of the amino group, and the attachment of the tert-butyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process would be optimized for cost-effectiveness and environmental sustainability, with considerations for waste management and energy efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tricyclic core or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the tricyclic core.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its structural features allow for specific interactions with biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with unique properties. Its tricyclic structure imparts stability and rigidity, making it suitable for applications in polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate involves its interaction with specific molecular targets. The amino group and the tricyclic core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate
- Tert-butyl 6-amino-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate
Uniqueness
Tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate is unique due to its specific tricyclic structure and the position of the amino group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-11-7-8-12(17)13-9(11)5-4-6-10(13)16/h4-6,11-12H,7-8,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWJXOVFSLIHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3=C2C=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole](/img/structure/B2671028.png)
![4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine](/img/structure/B2671031.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide](/img/structure/B2671033.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2671034.png)


methanone](/img/structure/B2671040.png)




![N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide](/img/structure/B2671047.png)

